3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
One common method involves the reaction of pyridine with a suitable pyrrolidine precursor under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing advanced techniques such as continuous flow chemistry .
Chemical Reactions Analysis
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2-(Trifluoromethyl)pyrrolidin-2-YL)pyridine can be compared to other similar compounds such as:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound also contains a trifluoromethyl group and a pyridine ring but differs in its functional groups and overall structure.
Pyrrolidine derivatives: Various pyrrolidine derivatives with different substituents can be compared to highlight the unique properties conferred by the trifluoromethyl group.
These comparisons help to underscore the unique chemical and biological properties of this compound.
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9(4-2-6-15-9)8-3-1-5-14-7-8/h1,3,5,7,15H,2,4,6H2 |
InChI Key |
MPJCLGOVNFOSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CN=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.